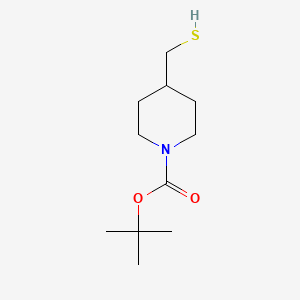

1-Boc-4-(Mercaptomethyl)piperidine

Description

1-Boc-4-(Mercaptomethyl)piperidine is a tert-butoxycarbonyl (Boc)-protected piperidine derivative featuring a mercaptomethyl (-CH2SH) substituent at the 4-position. The Boc group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization of other positions during synthetic workflows.

Properties

IUPAC Name |

tert-butyl 4-(sulfanylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-9(8-15)5-7-12/h9,15H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPAXJUGIFPJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729712 | |

| Record name | tert-Butyl 4-(sulfanylmethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581060-27-7 | |

| Record name | tert-Butyl 4-(sulfanylmethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(sulfanylmethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

1-Boc-4-(Mercaptomethyl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then reacted with a suitable thiol reagent, such as thiourea, to introduce the mercaptomethyl group . The reaction conditions typically involve the use of an inert atmosphere and low temperatures to ensure the stability of the compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The compound is usually stored under an inert atmosphere at low temperatures to maintain its stability .

Chemical Reactions Analysis

1-Boc-4-(Mercaptomethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the Boc group to yield the free amine.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-Boc-4-(Mercaptomethyl)piperidine has several notable applications across different scientific domains:

Organic Synthesis

- Building Block for Drug Development : This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its ability to modify piperidine structures.

- Synthesis of Peptides : The Boc group allows for the selective protection of amines during peptide synthesis, facilitating the formation of complex peptide chains.

- Antimicrobial Properties : Research indicates that compounds containing thiol groups, such as this compound, exhibit significant antimicrobial activity. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.

Medicinal Chemistry

- Potential Therapeutic Agent : Investigations into the biological effects of this compound suggest it may possess anticancer properties, making it a candidate for further research in cancer therapeutics.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Antimicrobial Activity | Selectivity Index |

|---|---|---|---|

| This compound | Piperidine, Mercaptomethyl | Moderate | TBD |

| 1-Boc-3-(Mercaptomethyl)piperidine | Piperidine, Mercaptomethyl | High | TBD |

| 4-(Mercaptomethyl)piperidine | Piperidine, No Boc protection | Low | TBD |

Study on Antimicrobial Efficacy

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Investigation into Anticancer Properties

Another study focused on the compound's effects on cancer cell lines. It was found that this compound inhibited cell proliferation in HeLa cells (cervical cancer) through apoptosis induction mechanisms. These findings suggest that further exploration into its mechanisms of action could lead to new cancer therapies .

Mechanism of Action

The mechanism of action of 1-Boc-4-(Mercaptomethyl)piperidine is primarily attributed to its thiol-containing structure. The mercaptomethyl group can act as a nucleophile, reacting with electrophilic substrates. This nucleophilic activity allows the compound to participate in various biochemical reactions, including the formation of disulfide bonds and the modification of proteins. The molecular targets and pathways involved depend on the specific application and the nature of the interacting substrates.

Comparison with Similar Compounds

Structural and Functional Diversity

Boc-protected piperidines vary based on substituents at the 4-position, which significantly influence their physicochemical properties, reactivity, and biological activity. Key examples include:

Key Insights :

- Aminomethyl Derivatives: Used in synthesizing serotonin receptor ligands (e.g., 2-quinolinecarboxamides) and kinase inhibitors, where the amino group facilitates coupling reactions .

- Morpholine-Carbonyl Derivatives : Introduce polarity and hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes .

- Halophenyl Derivatives : Bromo- or fluoro-substituted variants enable cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification .

Biological Activity

1-Boc-4-(Mercaptomethyl)piperidine (CAS Number: 581060-27-7) is a sulfur-containing piperidine derivative that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Linear Formula : C₁₁H₂₁NO₂S

- Molecular Weight : 229.36 g/mol

This compound features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amines during reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Modulation : It is believed to interact with enzymes involved in key biochemical pathways, potentially influencing processes such as cell signaling and metabolism.

- Receptor Binding : The compound may bind to specific receptors, altering their activity and leading to downstream effects in cellular functions.

Biological Activities

This compound has been studied for several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Potential : Research indicates that this compound may have anticancer effects by inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of signaling pathways associated with cell proliferation.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on various cell lines:

| Study | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| HeLa | 10 µM | Induced apoptosis | |

| MCF-7 | 5 µM | Inhibited proliferation | |

| E. coli | 50 µg/mL | Reduced viability |

These findings suggest a promising potential for therapeutic applications, particularly in cancer treatment and infectious disease management.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic efficacy of this compound:

- Dosage Effects : Varying dosages were tested in murine models, revealing that lower doses (5 mg/kg) resulted in significant tumor growth inhibition compared to controls, while higher doses (20 mg/kg) led to increased toxicity.

- Metabolic Pathways : The compound is metabolized primarily by cytochrome P450 enzymes, which may influence its pharmacological profile and efficacy in vivo.

Safety and Toxicology

While promising, the safety profile of this compound must be considered. Toxicological assessments have indicated:

- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315), necessitating caution in handling.

- Long-term Effects : Further studies are needed to assess chronic exposure risks and potential carcinogenic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.